Cas no 60781-83-1 (4-phenylpyridin-2-amine)

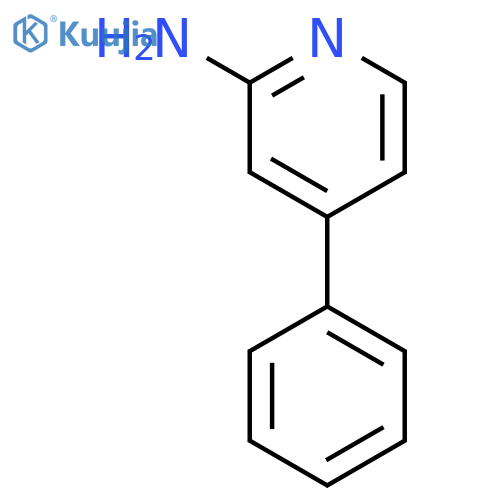

4-phenylpyridin-2-amine structure

商品名:4-phenylpyridin-2-amine

4-phenylpyridin-2-amine 化学的及び物理的性質

名前と識別子

-

- 4-Phenylpyridin-2-amine

- (4-Phenylpyridin-2-yl)amine

- 2-AMINO-4-PHENYLPYRIDINE

- 2-Pyridinamine, 4-phenyl-

- 4-Phenylpyridin-2-ylamine

- 4-PHENYL-PYRIDIN-2-YLAMINE

- 4-phenyl-2-pyridinamine

- 2-Amino-4-phenyl pyridine

- 4-phenylpyridin-2-amin

- amino-4-phenylpyridine

- PubChem14875

- 4-phenyl-2-pyridylamine

- 2-Pyridinamine,4-phenyl-

- (4-phenyl-pyridin-2-yl)-amine

- 4-PHENYL-2-AMINOPYRIDINE

- BAOIJCGWLQNKOE-UHFFFAOYSA-N

- SBB088432

- CS-D0615

- DB-005942

- FS-1015

- DTXSID8069430

- AB03798

- AC-907/25000251

- AKOS005266492

- SY032947

- J-400239

- 60781-83-1

- SCHEMBL1836488

- MFCD00137848

- 4-phenyl-pyridin-2-ylamine, AldrichCPR

- 4-phenylpyridin-2-amine

-

- MDL: MFCD00137848

- インチ: 1S/C11H10N2/c12-11-8-10(6-7-13-11)9-4-2-1-3-5-9/h1-8H,(H2,12,13)

- InChIKey: BAOIJCGWLQNKOE-UHFFFAOYSA-N

- ほほえんだ: N1C([H])=C([H])C(=C([H])C=1N([H])[H])C1C([H])=C([H])C([H])=C([H])C=1[H]

計算された属性

- せいみつぶんしりょう: 170.084398g/mol

- ひょうめんでんか: 0

- XLogP3: 1.8

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 回転可能化学結合数: 1

- どういたいしつりょう: 170.084398g/mol

- 単一同位体質量: 170.084398g/mol

- 水素結合トポロジー分子極性表面積: 38.9Ų

- 重原子数: 13

- 複雑さ: 152

- 同位体原子数: 0

- 原子立体中心数の決定: 0

- 未定義の原子立体中心の数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 共有結合ユニット数: 1

じっけんとくせい

- 密度みつど: 1.133

- ゆうかいてん: 160-163°C

- ふってん: 343.7℃ at 760 mmHg

- フラッシュポイント: 188.447 °C

- PSA: 38.91000

- LogP: 2.91200

4-phenylpyridin-2-amine セキュリティ情報

- シグナルワード:Warning

- 危害声明: H301,H318

- 警告文: P261; P280; P305+P351+P338; P304+P340; P405; P501

- 危険カテゴリコード: 41

- セキュリティの説明: 26-39

- ちょぞうじょうけん:Store at room temperature

- 包装グループ:III

- 危険レベル:6.1

4-phenylpyridin-2-amine 税関データ

- 税関コード:2933399090

- 税関データ:

中国税関番号:

2933399090概要:

2933399090.他の構造上に非縮合ピリジン環を有する化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

申告要素:

製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

要約:

2933399090。構造中に水素化の有無にかかわらず、未縮合ピリジン環を含む他の化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

4-phenylpyridin-2-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | D961066-5g |

2-Pyridinamine, 4-phenyl- |

60781-83-1 | 95+% | 5g |

$205 | 2024-06-06 | |

| eNovation Chemicals LLC | Y1131752-1g |

4-Phenyl-pyridin-2-ylamine |

60781-83-1 | 95% | 1g |

$155 | 2024-07-28 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBT1664-100MG |

4-phenylpyridin-2-amine |

60781-83-1 | 95% | 100MG |

¥ 211.00 | 2023-03-14 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBT1664-250MG |

4-phenylpyridin-2-amine |

60781-83-1 | 95% | 250MG |

¥ 330.00 | 2023-03-14 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBT1664-5G |

4-phenylpyridin-2-amine |

60781-83-1 | 95% | 5g |

¥ 2,475.00 | 2023-03-14 | |

| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 69R0260-1g |

4-Phenyl-pyridin-2-ylamine |

60781-83-1 | 97% | 1g |

¥856.91 | 2025-01-22 | |

| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 69R0260-250mg |

4-Phenyl-pyridin-2-ylamine |

60781-83-1 | 97% | 250mg |

¥673.28 | 2025-01-22 | |

| Alichem | A022003997-10g |

2-Amino-4-phenylpyridine |

60781-83-1 | 97% | 10g |

$901.80 | 2023-09-01 | |

| Apollo Scientific | OR929662-5g |

2-Amino-4-phenylpyridine |

60781-83-1 | 95% | 5g |

£1143.00 | 2025-02-21 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-NE269-200mg |

4-phenylpyridin-2-amine |

60781-83-1 | 95+% | 200mg |

304.0CNY | 2021-08-05 |

60781-83-1 (4-phenylpyridin-2-amine) 関連製品

- 452-58-4(pyridine-2,3-diamine)

- 461-88-1(pyridine-2,4-diamine)

- 1008-88-4(3-Phenylpyridine)

- 939-23-1(4-Phenylpyridine)

- 52311-42-9(4,4'-Bipyridin-2-amine)

- 553-26-4(4-(pyridin-4-yl)pyridine)

- 580-22-3(2-Aminoquinoline)

- 141-86-6(pyridine-2,6-diamine)

- 1532-84-9(isoquinolin-1-amine)

- 2098075-72-8(1-(3-hydroxy-4-(1H-imidazol-1-yl)pyrrolidin-1-yl)-2-(methylamino)ethan-1-one)

推奨される供給者

Amadis Chemical Company Limited

(CAS:60781-83-1)4-phenylpyridin-2-amine

清らかである:99%

はかる:5g

価格 ($):327.0